molecular formula C7H7NO2 B3021501 3-Hydroxybenzaldehyde oxime CAS No. 22241-18-5

3-Hydroxybenzaldehyde oxime

Cat. No.: B3021501
CAS No.: 22241-18-5
M. Wt: 137.14 g/mol
InChI Key: IIEZCGOWIADGFY-UHFFFAOYSA-N
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Description

3-Hydroxybenzaldehyde oxime (IUPAC name: N-[(3-hydroxyphenyl)methylidene]hydroxylamine) is an oxime derivative of 3-hydroxybenzaldehyde, a compound known for its role in inhibiting fungal pigmentation and stimulating aflatoxin B1 production in Aspergillus flavus . The oxime derivative has garnered attention in medicinal chemistry, particularly as a precursor for antifungal agents. Its structure combines a hydroxyl group at the meta-position of the benzene ring with an oxime (-CH=N-OH) functional group, enabling participation in cycloaddition reactions and coordination chemistry .

Properties

IUPAC Name

3-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEZCGOWIADGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944884
Record name 3-[(Hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22241-18-5
Record name 3-[(Hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime as a crystalline solid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of 3-hydroxybenzaldehyde with hydroxylamine derivatives under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydroxybenzaldehyde oxime and its derivatives have been investigated for their potential therapeutic properties. Oximes are known for their roles as kinase inhibitors , which are crucial in cancer treatment.

  • Anticancer Activity : Research indicates that oxime compounds can inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These kinases are essential for cell cycle regulation and apoptosis, making them promising targets for cancer therapy .
  • Anti-inflammatory Properties : The compound has been shown to exhibit anti-inflammatory effects, potentially through the inhibition of specific signaling pathways involved in inflammation .

Case Study: Kinase Inhibition

In a study examining the efficacy of different oxime derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, suggesting its potential as a lead compound for developing anticancer agents .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

  • Radical Chemistry : The generation of iminoxyl radicals from oximes has opened new pathways for organic reactions. These radicals can participate in various synthetic transformations, including oxidative cyclization and polymerization processes .
  • Catalytic Applications : Iminoxyl radicals have been utilized as catalysts in selective oxidation reactions, showcasing their utility in producing valuable organic compounds from simpler substrates .

Table 1: Summary of Synthetic Applications of this compound

Application TypeDescription
Radical GenerationFormation of iminoxyl radicals used in organic synthesis
CatalysisCatalytic applications in selective oxidation reactions
PolymerizationInvolvement in living polymerization processes

Material Science Applications

The stability and reactivity of this compound derivatives also make them suitable for material science applications.

  • Magnetic Materials : Research has shown that stable N-oxyl radicals derived from oximes can be used to develop organic magnetic materials. These materials have potential applications in data storage and electronic devices .
  • Energy Storage : The unique properties of oxime radicals allow their use in the development of organic batteries, contributing to advancements in energy storage technologies .

Mechanism of Action

The mechanism of action of 3-hydroxybenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The oxime group can act as a ligand, coordinating with metal ions and affecting their reactivity and stability. This property is particularly useful in medicinal chemistry for designing metal-based drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Oximes

Structural and Physicochemical Properties

The following table compares key properties of 3-hydroxybenzaldehyde oxime with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability (°C) Applications/Notes
This compound C₇H₇NO₂ 137.14 -OH (meta) Not reported Antifungal precursor
3-Cyclopentylbenzaldehyde oxime C₁₂H₁₅NO 189.25 Cyclopentyl (meta) Not reported Industrial synthesis (>95% purity)
Di(1H-tetrazol-5-yl)methanone oxime C₃H₂N₈O 182.11 Tetrazole rings 288.7 (decomposition) High thermal stability
3-Bromobenzaldehyde oxime C₇H₆BrNO 200.03 -Br (meta) Not reported Hazardous (S26, S36 safety protocols)
Phosgene oxime CHCl₂NO 113.93 -Cl, =N-OH Highly unstable Extreme toxicity (AEGL guidelines)
Key Observations:
  • This may explain its role in antifungal activity, as polar groups often improve bioavailability .
  • Thermal Stability: Oximes with aromatic or heterocyclic substituents, such as tetrazole rings, exhibit higher decomposition temperatures (e.g., 288.7°C for di(1H-tetrazol-5-yl)methanone oxime) compared to aliphatic variants . Data for this compound is lacking but inferred to be lower due to its simpler structure.

Biological Activity

3-Hydroxybenzaldehyde oxime, a derivative of 3-hydroxybenzaldehyde, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, as well as its role in various biochemical pathways. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is formed through the reaction of 3-hydroxybenzaldehyde with hydroxylamine. Its chemical structure can be represented as follows:

C7H7NO 3 Hydroxybenzaldehyde oxime \text{C}_7\text{H}_7\text{NO}\quad \text{ 3 Hydroxybenzaldehyde oxime }

The compound features a hydroxyl group (-OH) and an oxime functional group (-C=N-OH), which contribute to its reactivity and biological activity.

The primary mechanism of action for this compound involves nucleophilic addition reactions where the nitrogen atom in the oxime acts as a nucleophile. This reaction typically targets aldehydes and ketones, leading to the formation of stable C=N bonds. The biochemical pathways affected by this compound include:

  • Metabolism of Aldehydes and Ketones : The formation of oximes from aldehydes can influence various metabolic processes.
  • Vasculoprotective Effects : Research indicates that 3-hydroxybenzaldehyde exhibits vasculoprotective effects by reducing vascular smooth muscle cell proliferation and inflammation in endothelial cells.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results:

  • Bacterial Activity : In vitro studies indicate that this compound effectively inhibits the growth of several pathogenic bacteria, suggesting its potential as an antibacterial agent.
  • Fungal Activity : Preliminary evaluations show that this compound also exhibits antifungal properties against common fungal pathogens .

Anticancer Properties

Research into the anticancer potential of this compound has yielded encouraging results:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cell lines, indicating its potential role in cancer treatment.
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, although specific mechanisms require further elucidation.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound is presented in the table below:

StudyFindingsMethodology
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.In vitro susceptibility testing
Exhibited anticancer effects by inhibiting proliferation in specific cancer cell lines.Cell viability assays
Showed significant antifungal activity against multiple fungal strains.Disk diffusion method

Chemical Reactions Analysis

Reaction Conditions

  • Reagents : Hydroxylamine hydrochloride, sodium acetate

  • Solvent : Ethanol

  • Temperature : Room temperature (approximately 20°C)

  • Time : 6 hours

  • Yield : Approximately 96.3% based on reported synthesis methods .

Chemical Reactions Involving 3-Hydroxybenzaldehyde Oxime

This compound can undergo several significant chemical reactions:

Beckmann Rearrangement

One of the most important reactions is the Beckmann rearrangement, where oximes are converted into amides:

3 Hydroxybenzaldehyde OximeNi salts or lightBenzamide\text{3 Hydroxybenzaldehyde Oxime}\xrightarrow{\text{Ni salts or light}}\text{Benzamide}

This rearrangement involves the migration of a substituent from the nitrogen to the carbon atom adjacent to the oxime functional group, leading to the formation of benzamide .

Hydrolysis

The hydrolysis of this compound can regenerate the starting aldehyde:

3 Hydroxybenzaldehyde Oxime+Water3 Hydroxybenzaldehyde+Hydroxylamine\text{3 Hydroxybenzaldehyde Oxime}+\text{Water}\rightarrow \text{3 Hydroxybenzaldehyde}+\text{Hydroxylamine}

This reaction highlights the reversible nature of oxime formation and provides a pathway for recycling starting materials .

Dehydration Reaction

Dehydration of the oxime can yield benzonitrile:

3 Hydroxybenzaldehyde OximeBenzonitrile+Water\text{3 Hydroxybenzaldehyde Oxime}\rightarrow \text{Benzonitrile}+\text{Water}

This reaction is significant for synthesizing nitriles from oximes, which are useful intermediates in organic synthesis .

Table of Reactions Involving this compound

Reaction TypeProductConditions
Beckmann RearrangementBenzamideNi salts or light
Hydrolysis3-HydroxybenzaldehydeWater
DehydrationBenzonitrileHeat or dehydrating agents

Mechanism of Oxime Formation

The formation of oximes from aldehydes involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently loses water to form the oxime . This mechanism can be summarized as follows:

  • Nucleophilic attack by hydroxylamine.

  • Formation of a tetrahedral intermediate.

  • Proton transfer and dehydration to yield the oxime.

Catalysis and Reaction Rates

The reaction rates for oxime formation can be influenced by various factors, including pH and ionic strength. Saline conditions have been shown to enhance reaction kinetics significantly under physiological conditions, highlighting the potential for optimized reaction environments in synthetic applications .

Q & A

Q. How can researchers optimize the synthesis of 3-hydroxybenzaldehyde oxime to maximize yield and purity?

  • Methodological Answer : The synthesis of this compound involves reacting 3-hydroxybenzaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) under alkaline conditions. Key steps include:
  • Using a 2:1 molar ratio of NH2_2OH·HCl to aldehyde to ensure complete conversion .
  • Maintaining a pH of 8–9 (via NaOH or KOH) to facilitate oxime formation .
  • Extracting the crude product with ethyl acetate and purifying via recrystallization (e.g., ethanol/water) to achieve >90% yield .
  • Monitoring reaction progress via TLC or FT-IR for the disappearance of the aldehyde C=O stretch (~1680 cm1^{-1}) and appearance of the oxime N-O stretch (~930 cm1^{-1}) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm oxime formation via peaks at 3310 cm1^{-1} (O-H), 1586 cm1^{-1} (C=N), and 1113 cm1^{-1} (N-O) .
  • NMR : 1^1H NMR (DMSO-d6d_6) shows δ 11.11 (s, -NOH), 9.49 (s, phenolic -OH), and aromatic protons at δ 7.14–6.73 .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and retention time (tR_R = 10.29 min) .
  • GC-FTIR : Analyze isomer stability under varying temperatures (e.g., 40–120°C) and carrier gas flow rates to detect dynamic interconversion .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Store at 2–8°C in amber vials to prevent degradation. Decomposition occurs above 150°C, detectable via DSC .
  • pH Sensitivity : Oximes are prone to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for kinetic studies .
  • Light Sensitivity : Protect from UV exposure to avoid photoisomerization; monitor via UV-Vis spectroscopy (λ = 280 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation time >8 hours), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydroxylamine vapors .
  • Spill Management : Neutralize spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in organophosphorus compound detoxification?

  • Methodological Answer :
  • The oxime’s nucleophilic -NOH group attacks phosphorylated acetylcholinesterase adducts, regenerating enzyme activity.
  • Kinetic Studies : Use stopped-flow spectrophotometry to measure reactivation rates (kobs_{obs}) at varying oxime concentrations (0.1–10 mM) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for oxime-phosphorus interactions .

Q. How can computational chemistry resolve contradictions in experimental data on oxime isomerization dynamics?

  • Methodological Answer :
  • Multivariate Curve Resolution (MCR) : Apply to GC-FTIR chromatograms to deconvolute overlapping isomer peaks (e.g., syn/anti forms) .
  • MD Simulations : Model hydrogen-bonding networks in solvents (e.g., water vs. DMSO) to explain differences in isomer stability .

Q. What role does this compound play in microbial metabolic pathways?

  • Methodological Answer :
  • Enzymatic Oxidation : In Pseudomonas spp., 3-hydroxybenzaldehyde dehydrogenase (MchC) oxidizes 3-hydroxybenzaldehyde to 3-hydroxybenzoate.
  • Pathway Inhibition : Use gene knockout strains (ΔmchC) to study oxime accumulation via LC-MS metabolomics .

Q. How does the phenolic -OH group influence the catalytic activity of this compound in metal coordination complexes?

  • Methodological Answer :
  • X-ray Crystallography : Resolve structures of oxime-metal complexes (e.g., Cu2+^{2+}, Fe3+^{3+}) to identify bonding modes (O,N- vs. O,O-chelates) .
  • EPR Spectroscopy : Detect paramagnetic shifts in Cu2+^{2+} complexes to assess ligand field effects .

Q. What methodologies are used to evaluate this compound as a reactivator of organophosphorus-inhibited enzymes?

  • Methodological Answer :
  • In Vitro Assays : Measure acetylcholinesterase activity post-reactivation using Ellman’s method (DTNB reagent) at 412 nm .
  • In Vivo Models : Administer oxime (0.1–10 mg/kg) to organophosphate-exposed rodents; monitor survival rates and cholinesterase recovery via blood assays .

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

  • Methodological Answer :
  • Standardized Protocols : Use deuterated solvents (DMSO-d6d_6) and internal standards (e.g., TMS) for NMR reproducibility .
  • Interlaboratory Comparisons : Share raw spectral data via platforms like NMRShiftDB to identify solvent or pH-induced shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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